molecular formula C14H12N2O3S B183616 1-benzyl-1H-benzimidazole-2-sulfonic acid CAS No. 90331-20-7

1-benzyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B183616
CAS RN: 90331-20-7
M. Wt: 288.32 g/mol
InChI Key: HGYLMBSADYHHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the CAS Number: 90331-20-7 . It has a molecular weight of 288.33 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-benzyl-1H-benzimidazole-2-sulfonic acid is 1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-benzyl-1H-benzimidazole-2-sulfonic acid is a solid compound . It has a molecular weight of 288.33 .

Scientific Research Applications

Benzimidazole and its derivatives, including structures like 1-benzyl-1H-benzimidazole-2-sulfonic acid, have a wide range of applications in scientific research due to their significant biological and clinical activities. These compounds are known for their versatility in chemistry and potential in various fields, including coordination chemistry, antioxidant capacity assays, therapeutic potentials, and more. This review synthesizes information from recent literature to provide insights into the scientific applications of these compounds, excluding aspects related to drug use, dosages, and side effects.

Coordination Chemistry and Properties

The chemistry of benzimidazole derivatives extends into coordination chemistry, where these compounds serve as ligands to form complex compounds with metal ions. Studies have shown that these ligands can engage in various protonated and/or deprotonated forms, influencing the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of the resulting complexes. The exploration of these complexes unveils potential for further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Reaction Pathways

In the realm of antioxidant research, benzimidazole derivatives, particularly those related to azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, play a crucial role. These assays, widely used for measuring antioxidant capacity, involve specific reaction pathways that antioxidants undergo. Understanding these pathways helps in elucidating the contributions of specific reactions to the overall antioxidant capacity and underscores the complexity and specificity of these interactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Therapeutic Potential Across Various Diseases

The therapeutic applications of benzimidazole derivatives are vast, with a spectrum of activity spanning antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS-related effects. This versatility is attributed to the benzimidazole nucleus, which, when modified with various substituents, yields compounds with significant pharmacological interest. These derivatives continue to be a focal point for the development of new therapeutic agents, demonstrating the pivotal role of benzimidazoles in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Synthetic Approaches and Pharmaceutical Impurities

Benzimidazole derivatives also find applications in the synthesis and analysis of pharmaceutical impurities, particularly in the context of proton pump inhibitors like omeprazole. The study of these impurities is essential for understanding the pharmacological profile and safety of these drugs, leading to the development of novel synthesis methods and the identification of novel impurities that can serve as standards for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

1-benzylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYLMBSADYHHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378260
Record name 1-benzyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-benzimidazole-2-sulfonic acid

CAS RN

90331-20-7
Record name 1-benzyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.